3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride

Descripción

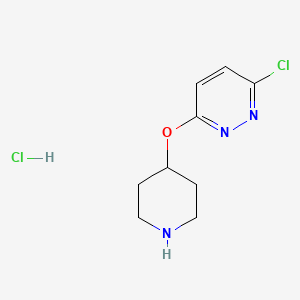

Chemical Structure and Properties 3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride (CAS: 1185307-15-6) is a heterocyclic compound with the molecular formula C₉H₁₃Cl₂N₃O and a molecular weight of 250.12 g/mol . It features a pyridazine core substituted with a chlorine atom at position 3 and a piperidin-4-yloxy group at position 6, forming a hydrochloride salt. Key computed properties include a topological polar surface area (TPSA) of 47 Ų, hydrogen bond donor/acceptor counts of 2 and 4, and a rotatable bond count of 2 .

Applications

This compound serves as a versatile small-molecule scaffold in medicinal chemistry, particularly in the synthesis of derivatives targeting antiviral, anti-inflammatory, and enzyme inhibitory activities . Its piperidine moiety enhances bioavailability, while the chlorine atom contributes to electrophilic reactivity, enabling diverse functionalization .

Propiedades

IUPAC Name |

3-chloro-6-piperidin-4-yloxypyridazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O.ClH/c10-8-1-2-9(13-12-8)14-7-3-5-11-6-4-7;/h1-2,7,11H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEYRLAUDATGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NN=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following components:

- Pyridazine core : A six-membered aromatic ring with two adjacent nitrogen atoms.

- Chloro substituent : A chlorine atom at the 3-position, which may influence the compound's electronic properties and biological activity.

- Piperidine moiety : A piperidine ring at the 6-position, known for its role in enhancing binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The compound's ability to form stable interactions with target proteins is critical for its pharmacological effects.

Target Enzymes

- Serine Proteases : The compound may inhibit serine proteases by forming covalent bonds with serine residues in their active sites, leading to altered signaling pathways .

- NAPE-PLD Inhibition : Structure-activity relationship (SAR) studies indicate that modifications in similar compounds can enhance their inhibitory potency against NAPE-PLD, suggesting a potential pathway for further exploration .

Biological Activity Assays

Various assays have been conducted to evaluate the biological activity of this compound:

In Vitro Studies

- Cell Viability Assays : The compound has been tested on different cell lines to assess cytotoxicity and efficacy. Results indicate that at low concentrations, it exhibits selective inhibition without significant toxicity.

In Vivo Studies

- Animal Models : Research involving animal models has shown that the compound can effectively modulate enzyme activity, impacting physiological responses such as inflammation and metabolic regulation.

Structure-Activity Relationship (SAR)

The SAR analysis reveals how modifications to the piperidine and pyridazine rings affect biological activity. Key findings include:

| Compound Modification | Effect on Activity |

|---|---|

| Substitution on piperidine | Increased potency against target enzymes |

| Variation in chloro position | Influence on binding affinity and selectivity |

Case Studies

- Study on Antiparasitic Activity : A study evaluated the antiparasitic effects of related compounds, demonstrating that structural modifications can lead to significant differences in efficacy against Plasmodium species .

- Metabolic Stability Assessment : Research highlighted how polar functionalities improve aqueous solubility while maintaining enzyme inhibition properties, crucial for therapeutic applications.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent:

- Absorption : The compound shows favorable absorption characteristics in preclinical models.

- Distribution : It is distributed effectively in tissues, influenced by its lipophilicity.

- Metabolism : Metabolic pathways involve hydrolysis and conjugation reactions, which are critical for determining bioavailability and half-life.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The table below compares 3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride with structurally related pyridazine derivatives, emphasizing substituent effects on biological activity:

Key Findings from Comparative Studies

Substituent Position and Activity: The position of the chlorine atom critically influences bioactivity. For example, 3-chloro derivatives (e.g., R62025, R66703) exhibit antiviral activity against rhinoviruses, while 5-chloro variants (e.g., compound 10e in ) are optimized for IL-1β inhibition . Replacing the piperidin-4-yloxy group with a 4-methylphenyl moiety (as in ) shifts activity toward central and peripheral analgesic mechanisms, highlighting the role of lipophilic substituents in CNS penetration .

Piperidine vs. Piperazine Moieties :

- Piperazine-containing analogues (e.g., R66703) demonstrate enhanced antiviral potency compared to piperidine derivatives, likely due to improved hydrogen bonding with viral capsid proteins .

Chlorine Substitution :

- Bromine or methyl substitutions at the 3-position (e.g., R62827, R66933) reduce antiviral efficacy, underscoring chlorine’s optimal balance of steric and electronic properties .

Synthetic Accessibility :

- Derivatives with piperidin-4-yloxy groups (e.g., 3-Chloro-6-(piperidin-4-yloxy)pyridazine HCl) are synthesized via nucleophilic aromatic substitution under reflux, achieving yields >78% . In contrast, bulkier substituents (e.g., benzylpiperidine) require extended reaction times and lower yields .

Métodos De Preparación

Typical Procedure:

- 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone is added portion-wise to a cold mixture of POCl₃ and DMF at temperatures below 60°C.

- The reaction mixture is then heated to 75–90°C and maintained for 4–5 hours.

- Upon completion, the mixture is cooled and quenched in cold water (below 40°C), precipitating the 3-chloro-6-(2-hydroxyphenyl)pyridazine product.

- The crude product is isolated by filtration and purified by extraction with ethyl acetate or similar solvents.

This method yields the 3-chloro-6-hydroxypyridazine intermediate in high yield (around 96% crude yield reported) and purity suitable for further functionalization.

Formation of the Hydrochloride Salt

To obtain the hydrochloride salt form of 3-chloro-6-(piperidin-4-yloxy)pyridazine, the free base is treated with hydrochloric acid, often in an organic solvent or aqueous medium.

Procedure:

- The free base compound is dissolved in an appropriate solvent such as ethanol or isopropanol.

- Anhydrous hydrogen chloride gas or hydrochloric acid solution is introduced to the solution under controlled temperature (0–25°C).

- The hydrochloride salt precipitates out or is isolated by solvent evaporation and crystallization.

- The salt is then filtered, washed, and dried to yield the final product with enhanced stability and solubility characteristics.

Summary Table of Preparation Steps and Conditions

Additional Research Findings and Considerations

- The chlorination step using POCl₃ and DMF is well-established and provides a reliable route to 3-chloro substitution without competing formylation, as the Vilsmeier reagent acts primarily as a chlorinating agent under these conditions.

- The nucleophilic substitution to introduce the piperidin-4-yloxy group is sensitive to reaction conditions; controlling temperature and base concentration is critical to avoid side reactions such as over-alkylation or decomposition.

- Industrial scale synthesis often incorporates continuous flow reactors for better temperature control and reaction efficiency, especially for the chlorination and substitution steps.

- Purification of intermediates and final products typically involves crystallization and solvent extraction to ensure high purity suitable for pharmaceutical applications.

- The hydrochloride salt form improves the compound’s stability and bioavailability, which is important for its use in medicinal chemistry.

Q & A

Q. What synthetic routes are recommended for preparing 3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 3,6-dichloropyridazine (CAS 141-30-0) with piperidin-4-ol under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile), followed by HCl treatment to isolate the hydrochloride salt . Alternative routes include coupling piperidin-4-yloxy intermediates with halogenated pyridazine derivatives, as seen in analogous pyridazine-based syntheses . Key steps involve optimizing reaction temperatures (60–100°C) and purification via recrystallization from ethanol/water mixtures .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the piperidin-4-yloxy moiety via signals at δ ~3.5–4.0 ppm (axial/equatorial protons) and pyridazine ring protons at δ ~7.5–8.5 ppm. The absence of residual starting materials (e.g., 3,6-dichloropyridazine) is critical .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular formula (C₉H₁₂ClN₃O·HCl, theoretical m/z 262.06). Fragmentation patterns should align with pyridazine and piperidine cleavage .

- IR Spectroscopy : Verify C-Cl stretches (~600–800 cm⁻¹) and N-H stretches (~2500 cm⁻¹) in the hydrochloride form .

Q. What are the solubility and stability considerations for this compound?

- Methodological Answer :

- Solubility : The hydrochloride salt is typically soluble in polar solvents (water, methanol, DMSO) but less so in non-polar solvents. Pre-saturate solvents with HCl to avoid freebase precipitation .

- Stability : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the chloro group. Monitor degradation via HPLC, particularly under basic conditions (pH >7) .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved using SHELX software?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.54178 Å) at 100–150 K. Index reflections with SHELXT .

- Structure Solution : Apply direct methods (SHELXD) for phase determination. Refine with SHELXL using anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding with SHELXPRO .

- Validation : Check R-factors (target <0.05) and residual electron density (<1 eÅ⁻³). Use PLATON to analyze intermolecular interactions .

Q. How to design assays for evaluating its biological activity (e.g., kinase inhibition)?

- Methodological Answer :

- Target Selection : Prioritize kinases or receptors structurally similar to pyridazine-based targets (e.g., CRF1R antagonism or AhR agonism ).

- Assay Conditions : Use fluorescence polarization (FP) or TR-FRET assays with ATP-competitive probes. Include positive controls (e.g., staurosporine for kinases) .

- Dose-Response : Test concentrations from 1 nM–100 µM. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

Q. How to address contradictions in structure-activity relationship (SAR) data?

- Methodological Answer :

- Data Triangulation : Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .

- Computational Modeling : Perform docking studies (AutoDock Vina) to compare binding poses of active vs. inactive analogs. Focus on piperidine oxygen’s role in hydrogen bonding .

- Synthetic Tweaks : Modify the piperidin-4-yloxy group (e.g., replace with morpholine) to isolate steric vs. electronic effects .

Q. What strategies analyze hydrogen bonding in crystal packing for drug design?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s rules to classify hydrogen-bond motifs (e.g., R₂²(8) rings) with Mercury software .

- Energy Frameworks : Generate interaction maps (CrystalExplorer) to quantify H-bond strengths. Compare with solubility data to predict bioavailability .

- Dynamic Studies : Perform variable-temperature XRD to assess H-bond stability under thermal stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.